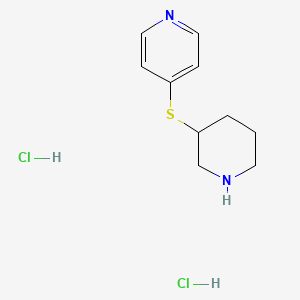
4-(哌啶-3-基硫)吡啶二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperidin-3-ylthio)pyridine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2S and a molecular weight of 267.22 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
科学研究应用
4-(Piperidin-3-ylthio)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-3-ylthio)pyridine dihydrochloride typically involves the reaction of 4-chloropyridine with 3-mercapto-piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of 4-(Piperidin-3-ylthio)pyridine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
4-(Piperidin-3-ylthio)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyridine or piperidine derivatives.
作用机制
The mechanism of action of 4-(Piperidin-3-ylthio)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
4-(Piperidin-3-ylthio)pyridine dihydrochloride can be compared with other similar compounds, such as:
4-(Piperidin-3-ylthio)pyridine: The non-dihydrochloride form.
4-(Piperidin-3-ylthio)benzene: A similar compound with a benzene ring instead of a pyridine ring.
3-(Piperidin-4-ylthio)pyridine: A positional isomer with the piperidine ring attached at a different position.
The uniqueness of 4-(Piperidin-3-ylthio)pyridine dihydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
IUPAC Name |
4-piperidin-3-ylsulfanylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCKWTJWDUOURP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)SC2=CC=NC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Oxa-6-thiaspiro[3.3]heptane](/img/structure/B598713.png)

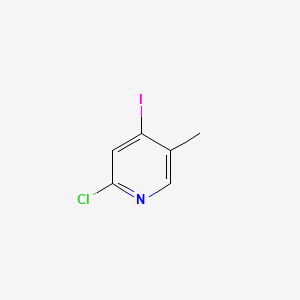

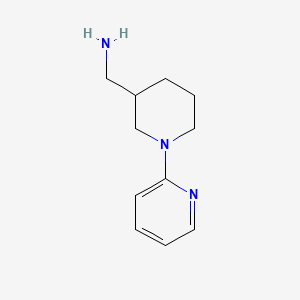
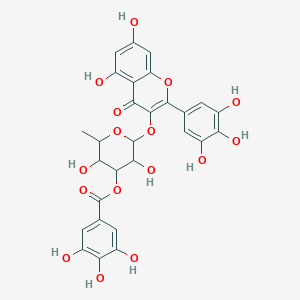
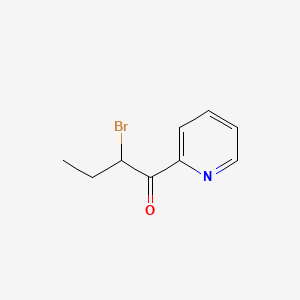
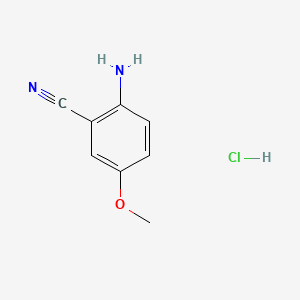
![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester](/img/new.no-structure.jpg)
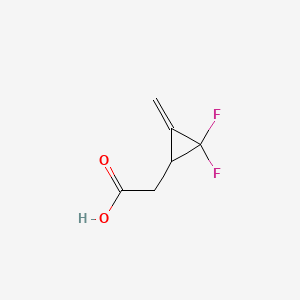
![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B598728.png)
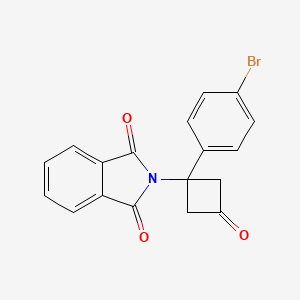
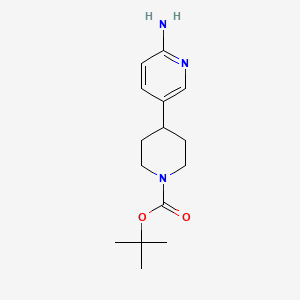
![7-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B598735.png)
